Methyl [2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate
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Overview
Description
Methyl 2-[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes a pyrimidine ring, a thiazole ring, and an ester functional group. This compound is of interest due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 4,6-dimethyl-2-thiolpyrimidine with appropriate reagents under controlled conditions.
Thiazole Ring Formation: The thiazole ring is formed by reacting 2-aminothiazole with methyl 2-bromoacetate in the presence of a base.
Coupling Reaction: The final step involves coupling the pyrimidine and thiazole rings through a sulfanyl linkage, followed by esterification to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often involving continuous flow chemistry techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, hydrochloric acid, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate involves the inhibition of specific enzymes and pathways. For example, it can inhibit acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants . This inhibition leads to the cessation of cell division and growth, making it effective as a herbicide .
Comparison with Similar Compounds
Similar Compounds
Sulfometuron-methyl: A similar compound with a sulfonylurea structure, used as a herbicide.
Metsulfuron-methyl: Another sulfonylurea herbicide with similar biological activity.
Chlorsulfuron: A sulfonylurea herbicide with a different substitution pattern on the pyrimidine ring.
Uniqueness
Methyl 2-[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate is unique due to its specific combination of a pyrimidine ring, a thiazole ring, and an ester functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C15H18N4O3S2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
methyl 2-[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-4-methyl-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C15H18N4O3S2/c1-8-5-9(2)17-14(16-8)23-7-12(20)19-15-18-10(3)11(24-15)6-13(21)22-4/h5H,6-7H2,1-4H3,(H,18,19,20) |
InChI Key |
USLXYJOMOSWTFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC(=C(S2)CC(=O)OC)C)C |
Origin of Product |
United States |
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